(3R,5S)-3,5-Di-tert-butyloxolan-2-one
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Overview
Description
(3R,5S)-3,5-Di-tert-butyloxolan-2-one is a chiral compound with significant applications in various fields of chemistry and industry. Its unique structure, featuring two tert-butyl groups attached to an oxolane ring, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-Di-tert-butyloxolan-2-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a biocatalyst. For example, the reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in the presence of a ketoreductase enzyme and coenzyme NADP+ can yield this compound .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and efficiency. The use of immobilized enzymes and cofactor regeneration systems can significantly reduce production costs and improve yields .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3,5-Di-tert-butyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
(3R,5S)-3,5-Di-tert-butyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (3R,5S)-3,5-Di-tert-butyloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. For example, its interaction with carbonyl reductases can lead to the formation of specific chiral alcohols, which are important intermediates in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is a key intermediate in the synthesis of lipid-lowering drugs like rosuvastatin.
tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate: Another related compound used in the synthesis of chiral intermediates.
Uniqueness
(3R,5S)-3,5-Di-tert-butyloxolan-2-one stands out due to its specific stereochemistry and the presence of two tert-butyl groups, which impart unique chemical and physical properties. These features make it particularly valuable in asymmetric synthesis and chiral recognition studies .
Properties
CAS No. |
55091-69-5 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(3R,5S)-3,5-ditert-butyloxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)8-7-9(12(4,5)6)14-10(8)13/h8-9H,7H2,1-6H3/t8-,9-/m0/s1 |
InChI Key |
PQYJERJPVVNKGJ-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1C[C@H](OC1=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1CC(OC1=O)C(C)(C)C |
Origin of Product |
United States |
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